Methyl 2-[(4-fluorobenzoyl)oxy]benzoate
Description
Properties
Molecular Formula |
C15H11FO4 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
methyl 2-(4-fluorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H11FO4/c1-19-15(18)12-4-2-3-5-13(12)20-14(17)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChI Key |
JHXUWLRSFRBWAL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with Methyl 2-[(4-fluorobenzoyl)oxy]benzoate, differing primarily in substituent groups or backbone modifications:
Key Observations :
- Hydrolysis Stability: The benzoyloxy ester in the target compound is more prone to hydrolysis than ethers (e.g., Methyl 2-((4-fluorobenzyl)oxy)benzoate) but more stable than non-fluorinated esters due to fluorine's electron-withdrawing effects .
- Synthetic Accessibility : Allyloxy derivatives (e.g., from ) exhibit higher yields (89%) compared to phosphorylated analogs (e.g., 43% for 1-(3,5-di-tert-butyl-4-((2-(p-tolyloxy)allyl)oxy)phenyl)ethan-1-one), suggesting steric and electronic factors influence reaction efficiency .
- Biological Activity : Sulfonylurea herbicides () rely on triazine and sulfonyl groups for activity, whereas the target compound’s fluorinated ester may favor applications in drug design or materials science .
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : The target compound’s ¹H NMR would show distinct aromatic signals for the fluorobenzoyloxy group (δ ~7.8–8.2 ppm for aromatic protons adjacent to fluorine), differing from allyloxy analogs (δ ~5–6 ppm for allylic protons) .
- IR Spectroscopy : Strong carbonyl stretches (C=O, ~1700 cm⁻¹) are common in esters, while sulfonates (e.g., in ) exhibit S=O stretches (~1350–1200 cm⁻¹) .
Mechanistic and Application Insights
- Hydrolysis Pathways: The target compound’s ester group may undergo hydrolysis via nucleophilic attack, similar to 2-hydroxy-3-(methoxycarbonyl)benzoic acid (), but fluorine’s electron-withdrawal could slow reaction rates compared to non-fluorinated esters .
- Pharmaceutical Potential: Fluorinated aromatic esters are often explored for enhanced bioavailability and metabolic stability, positioning this compound as a candidate for prodrug development .
- Agrochemical Relevance: While sulfonylurea derivatives dominate herbicide markets (), fluorinated esters may serve as precursors for novel pesticides with tailored environmental persistence .
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, methyl salicylate (1.0 equiv) is combined with 4-fluorobenzoyl chloride (1.2 equiv) in anhydrous dichloromethane. A tertiary amine base, such as pyridine (2.0 equiv), is added to scavenge HCl generated during the reaction. The mixture is stirred at 25°C for 12–24 hours, followed by aqueous workup to isolate the product.
Key Parameters:
-
Solvent: Dichloromethane or tetrahydrofuran (THF) is preferred for its ability to dissolve both reactants.
-
Temperature: Room temperature minimizes side reactions like hydrolysis of the acid chloride.
-
Yield: Typical yields range from 70% to 85%, with purity >95% after recrystallization.
Two-Step Synthesis via Intermediate Activation
For substrates sensitive to direct acylation, a two-step approach is employed. This involves generating an activated ester intermediate, such as a mixed anhydride, before coupling with 4-fluorobenzoic acid.
Step 1: Formation of Mixed Anhydride
Methyl 2-hydroxybenzoate is treated with ethyl chloroformate in the presence of triethylamine to form a reactive mixed anhydride. This intermediate is highly electrophilic, facilitating subsequent acylation.
Step 2: Coupling with 4-Fluorobenzoic Acid
The mixed anhydride is reacted with 4-fluorobenzoic acid (1.1 equiv) in THF at 0–5°C. After quenching with aqueous HCl, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Advantages:
-
Avoids moisture-sensitive acid chlorides.
-
Enables use of less reactive carboxylic acids.
Catalytic Methods Using Coupling Reagents
Modern protocols employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to mediate ester formation. These methods are particularly useful for sterically hindered substrates.
Representative Procedure:
Methyl 2-hydroxybenzoate (1.0 equiv), 4-fluorobenzoic acid (1.1 equiv), and EDC (1.2 equiv) are dissolved in dimethylformamide (DMF). Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) is added, and the reaction is stirred at 25°C for 24 hours. The crude product is purified via flash chromatography.
Performance Metrics:
Transesterification Strategies
Transesterification offers an alternative route, particularly for thermally stable substrates. This method involves reacting methyl salicylate with a 4-fluorobenzoyl ester (e.g., ethyl 4-fluorobenzoate) under acidic or basic catalysis.
Acid-Catalyzed Transesterification
In a round-bottom flask, methyl salicylate (1.0 equiv), ethyl 4-fluorobenzoate (1.5 equiv), and p-toluenesulfonic acid (0.05 equiv) are refluxed in toluene for 8 hours. The reaction is monitored by GC-MS, and the product is isolated via distillation under reduced pressure.
Limitations:
-
Requires high temperatures (110–120°C).
-
Risk of ester hydrolysis in aqueous workup.
Comparative Analysis of Synthetic Routes
The choice of methodology depends on substrate availability, scalability, and desired purity:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Acylation | 70–85 | 95 | High | Moderate |
| Mixed Anhydride | 65–75 | 90 | Medium | Low |
| Catalytic (EDC/DMAP) | 80–90 | 98 | High | High |
| Transesterification | 60–70 | 85 | Low | Low |
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
